molecular formula C11H14N2O3 B1597744 N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide CAS No. 72085-01-9

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide

Cat. No.: B1597744
CAS No.: 72085-01-9
M. Wt: 222.24 g/mol
InChI Key: HXFPFDLQPJNRMQ-UHFFFAOYSA-N
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Description

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group attached to a hydroxyethylamino moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide typically involves the reaction of 2-amino-N-(2-hydroxyethyl)benzamide with suitable reagents under controlled conditions. One common method involves the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in a reverse-phase high-performance liquid chromatography (HPLC) method . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process parameters such as temperature, pressure, and reaction time are carefully controlled to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyethylamino and benzamide moieties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while substitution reactions can produce various substituted benzamides.

Scientific Research Applications

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

N-(2-((2-Hydroxyethyl)amino)-2-oxoethyl)benzamide can be compared with other similar compounds such as 2-amino-N-(2-hydroxyethyl)benzamide. While both compounds share structural similarities, this compound exhibits unique properties due to the presence of the hydroxyethylamino group, which enhances its reactivity and biological activity .

List of Similar Compounds

  • 2-amino-N-(2-hydroxyethyl)benzamide
  • N-(2-Hydroxyethyl)benzamide

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-7-6-12-10(15)8-13-11(16)9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,12,15)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFPFDLQPJNRMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376982
Record name N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72085-01-9
Record name N-{2-[(2-Hydroxyethyl)amino]-2-oxoethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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